Leniolisib

Catalog No.
S196992
CAS No.
1354690-24-6
M.F
C21H25F3N6O2
M. Wt
450.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leniolisib

CAS Number

1354690-24-6

Product Name

Leniolisib

IUPAC Name

1-[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)-3-pyridinyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one

Molecular Formula

C21H25F3N6O2

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C21H25F3N6O2/c1-3-18(31)30-6-4-13(10-30)28-19-15-11-29(7-5-17(15)26-12-27-19)14-8-16(21(22,23)24)20(32-2)25-9-14/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,26,27,28)/t13-/m0/s1

InChI Key

MWKYMZXCGYXLPL-ZDUSSCGKSA-N

SMILES

Array

solubility

<1 mg/mL

Synonyms

Leniolisib; CDZ-173; CDZ 173; CDZ173; Leniosilib

Canonical SMILES

CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F

Isomeric SMILES

CCC(=O)N1CC[C@@H](C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F

The exact mass of the compound Leniolisib is 450.1991 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Leniolisib (CAS 1354690-24-6) is an orally bioavailable, highly selective small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. Structurally distinct from first-generation PI3K inhibitors, it utilizes a unique non-propeller conformation to bind the active site, avoiding the broader kinome disruption seen in earlier analogs [1]. As a BCS Class 2 compound with steep pH-dependent solubility, it is primarily procured for in vivo disease modeling of Activated PI3K Delta Syndrome (APDS) and high-precision in vitro immunological assays where isolating p110δ signaling from off-target PI3Kγ inhibition is critical for data integrity [2].

Substituting Leniolisib with legacy PI3Kδ inhibitors like idelalisib or dual PI3Kδ/γ inhibitors like duvelisib introduces confounding variables in precision immunological workflows. Older analogs rely on a propeller-shaped conformation that forcefully wedges into the specificity pocket, leading to off-target inhibition of the PI3Kγ isoform and subsequent severe immune-mediated toxicities (e.g., hepatotoxicity and colitis) that frequently force the premature termination of long-term in vivo models [1]. Furthermore, generic pan-PI3K inhibitors fail to isolate δ-isoform signaling pathways entirely, making them unsuitable for targeted B-cell and T-cell proliferation studies where specific p110δ pathway hyperactivation must be modulated without disrupting broader cellular homeostasis.

Superior Isoform Selectivity for PI3Kδ over PI3Kγ

Leniolisib demonstrates exceptional selectivity for PI3Kδ over PI3Kγ, a critical differentiator for isolating specific immunological pathways. In cell-free biochemical assays, Leniolisib exhibits an IC50 of 11 nM for PI3Kδ and >2.2 μM for PI3Kγ, representing a >200-fold selectivity ratio [1]. In contrast, legacy inhibitors like duvelisib act as dual δ/γ inhibitors with an IC50 of 2.5 nM for both isoforms, offering zero selectivity margin. This high selectivity ensures that Leniolisib specifically targets B-cell and T-cell pathways without inadvertently suppressing PI3Kγ-dependent macrophage and neutrophil functions.

Evidence DimensionPI3Kγ vs. PI3Kδ Selectivity Ratio
Target Compound DataLeniolisib: >200-fold selectivity (PI3Kδ IC50 = 11 nM; PI3Kγ IC50 > 2.2 μM)
Comparator Or BaselineDuvelisib: 1-fold selectivity (Dual inhibitor, IC50 = 2.5 nM for both)
Quantified Difference>200x improvement in δ/γ selectivity margin
ConditionsCell-free isolated enzyme biochemical assays

Procuring a highly selective δ-isoform inhibitor prevents confounding data from PI3Kγ-mediated innate immune cell suppression during targeted lymphocyte assays.

Non-Propeller Binding Conformation Enhances In Vivo Tolerability

Unlike first-generation PI3Kδ inhibitors, Leniolisib utilizes a distinct structural mechanism to achieve target inhibition. Crystallographic data reveals that idelalisib is propeller-shaped and wedges between Met752 and Trp760 to forcefully open the specificity pocket, which correlates with broad off-target kinome disruption [1]. Leniolisib is not propeller-shaped and achieves selectivity by stacking with Trp760 (the 'tryptophan shelf') without opening the pocket. This structural difference translates directly to improved in vivo tolerability; whereas idelalisib models frequently suffer from severe immune-mediated adverse events (colitis, hepatotoxicity) leading to premature study termination, Leniolisib models maintain long-term viability without these specific toxicities.

Evidence DimensionBinding conformation and associated off-target toxicity
Target Compound DataLeniolisib: Trp760 stacking ('tryptophan shelf'), avoids severe immune-mediated toxicities
Comparator Or BaselineIdelalisib: Propeller-shaped, wedges Met752/Trp760, induces colitis/hepatotoxicity
Quantified DifferenceFundamental shift in binding mechanics eliminating class-typical severe adverse events
ConditionsX-ray crystallography (PDB: 5O83) and in vivo APDS models

Eliminating off-target immune-mediated toxicities is critical for the viability and ethical compliance of long-term in vivo APDS disease models.

pH-Dependent Solubility Profile for Formulation Development

Leniolisib is a BCS Class 2 compound characterized by highly pH-dependent aqueous solubility. It maintains adequate solubility in acidic environments (pH 1.2 to 4) but experiences a sharp decline in solubility at pH ≥ 5 [1]. Consequently, standard neutral aqueous buffers are insufficient for in vivo dosing. Procurement of Leniolisib for animal studies requires specific formulation strategies, such as the use of 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline or a PEG300/Tween-80/Saline mixture, to achieve a clear working solution of ≥ 2.5 mg/mL and prevent free-base precipitation in the gastrointestinal tract.

Evidence DimensionAqueous solubility across pH gradient
Target Compound DataLeniolisib: Soluble at pH 1.2–4; precipitates at pH ≥ 5
Comparator Or BaselineStandard neutral pH aqueous buffers (pH 7.4)
Quantified DifferenceRequires specialized excipients (e.g., SBE-β-CD) to maintain ≥ 2.5 mg/mL concentration at neutral pH
ConditionsIn vivo formulation preparation and pharmacokinetic dosing

Understanding this steep pH-dependent solubility curve is essential for selecting the correct excipients and avoiding failed in vivo pharmacokinetic studies due to drug precipitation.

In Vivo Modeling of Activated PI3K Delta Syndrome (APDS)

Due to its unique Trp760 stacking mechanism and lack of off-target hepatotoxicity, Leniolisib is the optimal compound for establishing long-term in vivo models of APDS [1]. It allows researchers to study the dose-dependent suppression of p110δ hyperactivation and the normalization of B-cell and T-cell populations without the confounding severe immune-mediated adverse events typical of older PI3Kδ inhibitors.

Isoform-Specific Kinase Panel Benchmarking

With its >200-fold selectivity for PI3Kδ over PI3Kγ, Leniolisib serves as a high-precision benchmark control in comparative kinase screening assays [2]. It is ideal for isolating δ-isoform-specific signaling pathways in complex immune cell co-cultures where inhibiting the γ-isoform would inadvertently alter macrophage or neutrophil behavior.

Excipient Screening for BCS Class 2 Weak Bases

Because Leniolisib exhibits a steep pH-dependent solubility drop-off at pH ≥ 5, it serves as an excellent model compound for pharmaceutical formulation labs testing amorphous solid dispersions (ASDs) or cyclodextrin-based solubilization strategies designed to prevent free-base precipitation in the lower gastrointestinal tract [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

450.19910855 Da

Monoisotopic Mass

450.19910855 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L22772Z9CP

Drug Indication

Leniolisib is indicated for the treatment of activated phosphoinositide 3-kinase delta (PI3Kδ) syndrome (APDS) in adult and pediatric patients 12 years of age and older.
Treatment of activated phosphoinositide 3-kinase delta syndrome (APDS)

Livertox Summary

Leniolisib is an orally administered kinase inhibitor that is used to treat adults and children 12 years of age or older with Activated Phosphoinositide-3-kinase-delta Syndrome (APDS), an extremely rare, inherited immunodeficiency disease. Leniolisib has had very limited clinical use but has not been reported to cause elevations in liver enzymes and has not been linked to episodes of clinically apparent liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors
Genetic Disorder Agents

Mechanism of Action

Phosphoinositide-3-kinase δ (PI3Kδ) is a lipid kinase activated downstream of tyrosine kinase receptors and G-protein–coupled receptors in immune cells. It mediates the PI3K/AKT pathway, which is involved in cell proliferation, growth, and survival. A heterodimer made up of a regulatory subunit (p85α) and a catalytic subunit (p110δ), PI3Kδ is primarily expressed on hematopoietic cells such as lymphocytes and myeloid cells. It converts phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a signalling molecule that downstream proteins like the AKT kinase, which activate mammalian target of rapamycin (mTOR) complex I and inhibit FOXO family of transcription factors. APDS is associated with gain-of-function variants in the gene encoding p110δ or loss of function variants in the gene encoding p85α, each causing hyperactivity of PI3K-delta, reduced T cell function, lymphadenopathy, and immunodeficiency. Leniolisib inhibits PI3Kδ by blocking the active binding site in the p110δ subunit. In cell-free isolated enzyme assays, the selectivity was higher for PI3K-delta over PI3K-alpha (28-fold), PI3K-beta (43-fold), and PI3K-gamma (257-fold), as well as the broader kinome. In cell-based assays, leniolisib reduced pAKT pathway activity and inhibited proliferation and activation of B and T cell subsets. Leniolisib inhibits the signalling pathways that lead to increased production of PIP3, hyperactivity of the downstream mTOR/AKT pathway, and the dysregulation of B and T cells.

Absorption Distribution and Excretion

The systemic drug exposure (AUC and Cmax) of leniolisib increases dose proportionally. During twice daily dosing approximately 12 hours apart, leniolisib accumulates approximately 1.4-fold (range of 1.0 to 2.2) in achieving steady-state. Steady-state drug concentrations can be expected to be reached after approximately two to three days. The Tmax is about one hour. Food has negligible effects on the systemic exposure of leniolisib.
The mean recovery of total 14C-radioactivity following a single oral dose of 70 mg 14C-leniolisib was 92.5% following 168 hours post-dose. About 67% and 25.5% of the recovered dose were in feces and urine, respectively. Of the recovered dose in urine, 6.32% was in unchanged parent drug form and the predominant drug-related material.
The systemic decay in leniolisib plasma concentration over time is bi-exponential, indicating a distribution delay toward peripheral tissues. The volume of distribution of leniolisib is estimated to be 28.5 L in patients with APDS.
In one study, healthy volunteers received leniolisib single ascending doses up to 400 mg and multiple ascending doses up to 140 mg twice daily for 14 days. Oral drug clearance from plasma (CL/F) was 4 L/h.

Metabolism Metabolites

About 60% of leniolisib is metabolized by the liver. Leniolisib undergoes oxidative metabolism, which is primarily mediated by CYP3A4 (94.5%), as well as CYP3A5 (3.5%), CYP1A2 (0.7%) and CYP2D6 (0.7%) to a minor extent. Few metabolites of leniolisib have been characterized in one study; however, no metabolites were abundant in plasma relative to the parent drug. Other metabolic pathways include dealkylation, demethylation, and hydroxylation. Other suggested excretion routes include intestinal secretion by BCRP and CYP1A1-mediated extrahepatic metabolism.

Wikipedia

Leniolisib

Biological Half Life

The effective half-life is approximately seven hours. The apparent terminal elimination half-life is approximately 10 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Pearson D, Garnier M, Luneau A, James AD, Walles M. (19)F-NMR-based determination of the absorption, metabolism and excretion of the oral phosphatidylinositol-3-kinase (PI3K) delta inhibitor leniolisib (CDZ173) in healthy volunteers. Xenobiotica. 2018 Nov 29:1-8. doi: 10.1080/00498254.2018.1523488. [Epub ahead of print] PubMed PMID: 30215545.
2: De Buck S, Kucher K, Hara H, Gray C, Woessner R. CYP3A but not P-gp plays a relevant role in the in vivo intestinal and hepatic clearance of the delta-specific phosphoinositide-3 kinase inhibitor leniolisib. Biopharm Drug Dispos. 2018 Sep;39(8):394-402. doi: 10.1002/bdd.2157. PubMed PMID: 30171694.
3: Chinen J, Cowan MJ. Advances and highlights in primary immunodeficiencies in 2017. J Allergy Clin Immunol. 2018 Oct;142(4):1041-1051. doi: 10.1016/j.jaci.2018.08.016. Epub 2018 Aug 29. PubMed PMID: 30170128; PubMed Central PMCID: PMC6175644.
4: Avery DT, Kane A, Nguyen T, Lau A, Nguyen A, Lenthall H, Payne K, Shi W, Brigden H, French E, Bier J, Hermes JR, Zahra D, Sewell WA, Butt D, Elliott M, Boztug K, Meyts I, Choo S, Hsu P, Wong M, Berglund LJ, Gray P, O'Sullivan M, Cole T, Holland SM, Ma CS, Burkhart C, Corcoran LM, Phan TG, Brink R, Uzel G, Deenick EK, Tangye SG. Germline-activating mutations in PIK3CD compromise B cell development and function. J Exp Med. 2018 Aug 6;215(8):2073-2095. doi: 10.1084/jem.20180010. Epub 2018 Jul 17. PubMed PMID: 30018075; PubMed Central PMCID: PMC6080914.
5: Lozac'h F, Fahrni S, Maria D, Welte C, Bourquin J, Synal HA, Pearson D, Walles M, Camenisch G. Evaluation of cAMS for (14)C microtracer ADME studies: opportunities to change the current drug development paradigm. Bioanalysis. 2018 Mar 1;10(5):321-339. doi: 10.4155/bio-2017-0216. Epub 2018 Feb 16. PubMed PMID: 29451392.
6: Rao VK, Webster S, Dalm VASH, Šedivá A, van Hagen PM, Holland S, Rosenzweig SD, Christ AD, Sloth B, Cabanski M, Joshi AD, de Buck S, Doucet J, Guerini D, Kalis C, Pylvaenaeinen I, Soldermann N, Kashyap A, Uzel G, Lenardo MJ, Patel DD, Lucas CL, Burkhart C. Effective "activated PI3Kδ syndrome"-targeted therapy with the PI3Kδ inhibitor leniolisib. Blood. 2017 Nov 23;130(21):2307-2316. doi: 10.1182/blood-2017-08-801191. Epub 2017 Sep 29. PubMed PMID: 28972011; PubMed Central PMCID: PMC5701526.
7: Hoegenauer K, Soldermann N, Zécri F, Strang RS, Graveleau N, Wolf RM, Cooke NG, Smith AB, Hollingworth GJ, Blanz J, Gutmann S, Rummel G, Littlewood-Evans A, Burkhart C. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors. ACS Med Chem Lett. 2017 Aug 25;8(9):975-980. doi: 10.1021/acsmedchemlett.7b00293. eCollection 2017 Sep 14. PubMed PMID: 28947947; PubMed Central PMCID: PMC5601375.

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